molecular formula C13H16ClNO2 B3002137 5-(Propoxymethyl)quinolin-8-ol;hydrochloride CAS No. 2055999-80-7

5-(Propoxymethyl)quinolin-8-ol;hydrochloride

Cat. No.: B3002137
CAS No.: 2055999-80-7
M. Wt: 253.73
InChI Key: FWHVSPCQWUXUIH-UHFFFAOYSA-N
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Description

5-(Propoxymethyl)quinolin-8-ol;hydrochloride is a chemical compound with the molecular formula C13H15NO2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Properties

IUPAC Name

5-(propoxymethyl)quinolin-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c1-2-8-16-9-10-5-6-12(15)13-11(10)4-3-7-14-13;/h3-7,15H,2,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHVSPCQWUXUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C2C=CC=NC2=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055999-80-7
Record name 5-(propoxymethyl)quinolin-8-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propoxymethyl)quinolin-8-ol;hydrochloride typically involves the reaction of quinolin-8-ol with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(Propoxymethyl)quinolin-8-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolin-8-ol derivatives with different functional groups, while reduction can produce various quinoline derivatives .

Scientific Research Applications

5-(Propoxymethyl)quinolin-8-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Propoxymethyl)quinolin-8-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)quinolin-8-ol;hydrochloride
  • 5-(Methoxymethyl)quinolin-8-ol;hydrochloride
  • 5-(Ethoxymethyl)quinolin-8-ol;hydrochloride

Uniqueness

5-(Propoxymethyl)quinolin-8-ol;hydrochloride is unique due to its specific propoxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

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